molecular formula C4H6N2O2S B14023109 3,4-Diaminothiophene 1,1-dioxide

3,4-Diaminothiophene 1,1-dioxide

Cat. No.: B14023109
M. Wt: 146.17 g/mol
InChI Key: OSKDFFLDIHVXCE-UHFFFAOYSA-N
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Description

3,4-Diaminothiophene 1,1-dioxide is a heterocyclic compound that features a thiophene ring with two amino groups at the 3 and 4 positions and a dioxide group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diaminothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophene derivatives. For instance, the oxidation of 3,4-diaminothiophene using hydrogen peroxide or other oxidizing agents can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a thiol or sulfide.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-diaminothiophene 1,1-dioxide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of amino groups allows for interactions with various biological targets, while the dioxide group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diaminothiophene 1,1-dioxide is unique due to the presence of both amino and dioxide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

1,1-dioxothiophene-3,4-diamine

InChI

InChI=1S/C4H6N2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H,5-6H2

InChI Key

OSKDFFLDIHVXCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1(=O)=O)N)N

Origin of Product

United States

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